molecular formula C20H23N3O4 B6059285 N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B6059285
M. Wt: 369.4 g/mol
InChI Key: FXKHKSSCRCKWJB-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyphenoxy group and an oxopiperidinyl acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction between 2-(2-methoxyphenoxy)pyridine-3-carbaldehyde and 2-oxopiperidine-1-acetamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-ylbenzamide: Shares a pyridine ring but differs in the substituents attached to the ring.

    N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is unique due to its combination of a methoxyphenoxy group, a pyridine ring, and an oxopiperidinyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-16-8-2-3-9-17(16)27-20-15(7-6-11-21-20)13-22-18(24)14-23-12-5-4-10-19(23)25/h2-3,6-9,11H,4-5,10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHKSSCRCKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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